molecular formula C11H18O3 B13082107 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one

Cat. No.: B13082107
M. Wt: 198.26 g/mol
InChI Key: HOOJHSWHEMIQCY-UHFFFAOYSA-N
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Description

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one is an organic compound with a unique structure that includes a methoxyacetyl group and a dimethylcyclohexanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one typically involves the reaction of 4,4-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxyacetyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The methoxyacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyacetyl chloride: A related compound used in similar synthetic applications.

    4,4-Dimethylcyclohexanone: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

2-(2-Methoxyacetyl)-4,4-dimethylcyclohexan-1-one is unique due to the presence of both the methoxyacetyl group and the dimethylcyclohexanone core. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2-(2-methoxyacetyl)-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C11H18O3/c1-11(2)5-4-9(12)8(6-11)10(13)7-14-3/h8H,4-7H2,1-3H3

InChI Key

HOOJHSWHEMIQCY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)COC)C

Origin of Product

United States

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